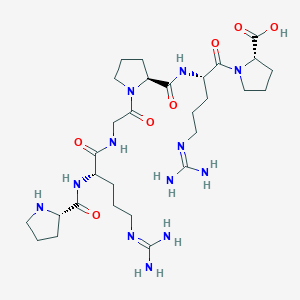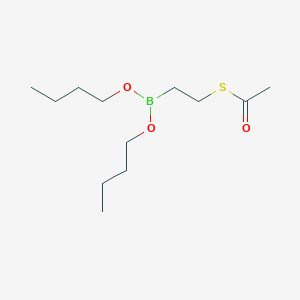
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is a complex peptide compound composed of multiple amino acids, including L-proline, L-arginine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of proline residues can lead to the formation of hydroxyproline, while reduction of arginine residues can yield citrulline.
Applications De Recherche Scientifique
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel biomaterials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, the proline residues may interact with proline-rich domains in proteins, influencing their folding and stability. The arginine residues can engage in electrostatic interactions with negatively charged molecules, affecting cellular signaling and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Proline: A single amino acid with significant roles in protein structure and function.
L-Arginine: An amino acid involved in the synthesis of nitric oxide and other important biomolecules.
Glycyl-L-proline: A dipeptide with applications in peptide synthesis and as a model compound for studying peptide bonds.
Uniqueness
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
Propriétés
Numéro CAS |
872438-46-5 |
|---|---|
Formule moléculaire |
C29H50N12O7 |
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N12O7/c30-28(31)35-12-2-7-18(38-24(44)17-6-1-11-34-17)23(43)37-16-22(42)40-14-4-9-20(40)25(45)39-19(8-3-13-36-29(32)33)26(46)41-15-5-10-21(41)27(47)48/h17-21,34H,1-16H2,(H,37,43)(H,38,44)(H,39,45)(H,47,48)(H4,30,31,35)(H4,32,33,36)/t17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
IKTVWQYOZWHMHX-SXYSDOLCSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)




![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)



![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)
